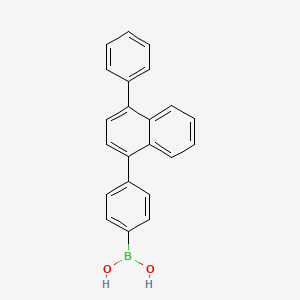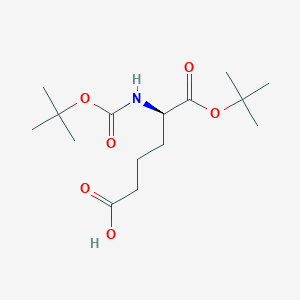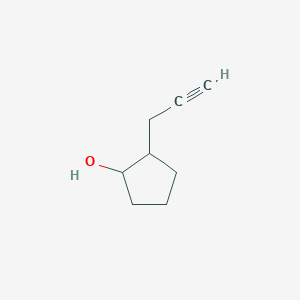
2-(Prop-2-yn-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Prop-2-yn-1-yl)cyclopentan-1-ol involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed . The overall reaction can be summarized as follows:
- Cyclopentanol + Sodium hydride → Intermediate
- Intermediate + Propargyl bromide → this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory methods but on a larger scale. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-(Prop-2-yn-1-yl)cyclopentanone.
Reduction: Formation of 2-(Prop-2-yn-1-yl)cyclopentane.
Substitution: Formation of 2-(Prop-2-yn-1-yl)cyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(Prop-2-yn-1-yl)cyclopentan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages . This property makes it useful in bioconjugation and drug development.
Vergleich Mit ähnlichen Verbindungen
2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the alkyne group.
2-(Prop-2-yn-1-yloxy)cyclopentane: Contains an ether linkage instead of a hydroxyl group.
2-(Prop-2-yn-1-yl)cyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclopentane ring, a hydroxyl group, and a prop-2-yn-1-yl group, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2 |
InChI-Schlüssel |
PWRQANNOJCCIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


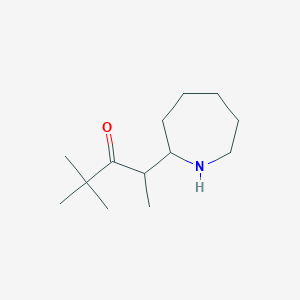

![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
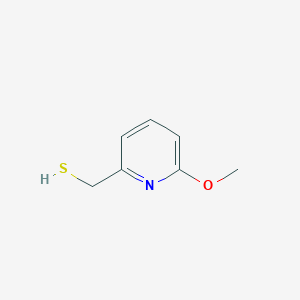
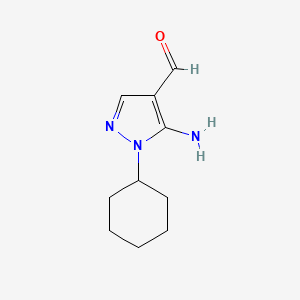
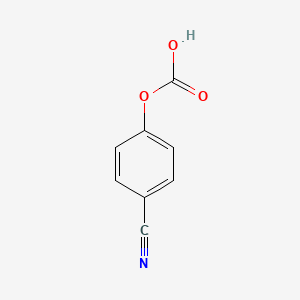
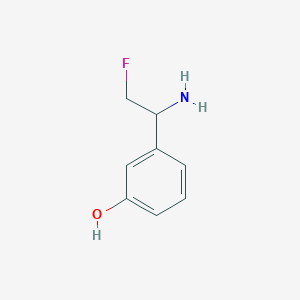
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
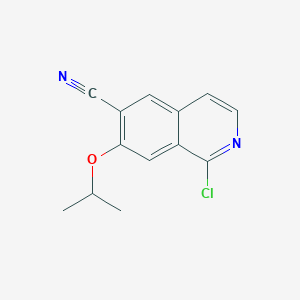
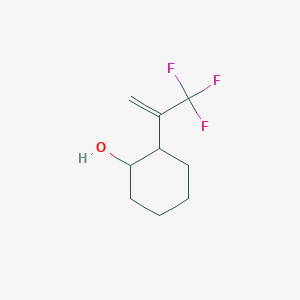
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
